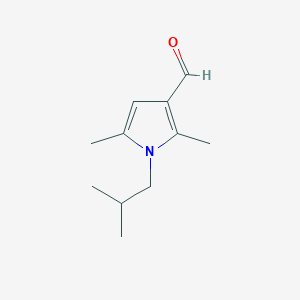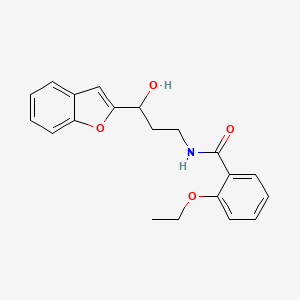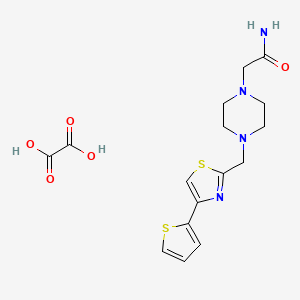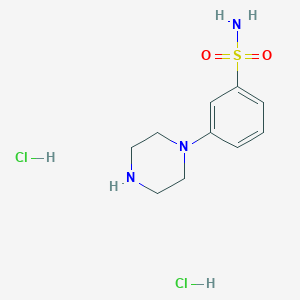![molecular formula C17H16O5S B2493763 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate CAS No. 331461-41-7](/img/structure/B2493763.png)
4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives and analogs of methanesulfonate esters, including compounds with similar structural motifs, involves multiple steps, including hydrolysis, electrophilic alkylation, and nucleophilic allylation or propargylation. These processes are highly dependent on the conditions such as pH, temperature, and the presence of specific catalysts or reagents (Chan, Cox, & Sinclair, 2008); (Sato, Okura, Otera, & Nozaki, 1987).
Molecular Structure Analysis
Structural and spectroscopic studies provide insights into the molecular structure of related compounds. For instance, the study of complexes and derivatives of methanesulfonates reveals detailed information on molecular arrangements, including hydrogen bonding and ionic structures, which are crucial for understanding the chemical behavior and reactivity of these molecules (Binkowska et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of methanesulfonate derivatives involves various reactions such as hydrolysis, sulfonation, and interactions with other chemical entities. These reactions are influenced by factors like pH, temperature, and the chemical environment, which can affect the rate and outcome of the reactions (Wit, Woldhuis, & Cerfontain, 2010).
Physical Properties Analysis
The physical properties of compounds structurally similar to "4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate" include solubility, melting points, and other thermal properties. These properties are essential for determining the conditions under which these compounds can be stored, handled, and used in various applications (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties of methanesulfonate esters and their derivatives are characterized by their reactivity towards various types of chemical reactions, including electrophilic and nucleophilic attacks, and their behavior under different chemical environments. Studies on these compounds provide valuable information on their stability, reactivity, and potential applications in synthesis and drug development (Jones et al., 1979).
Applications De Recherche Scientifique
Hydrolysis Studies
Research conducted by Chan, Cox, and Sinclair (2008) investigated the hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate. Their study explored the pH dependence of hydrolysis for selective removal of these esters, which is crucial in the synthesis of complex organic compounds (Chan, Cox, & Sinclair, 2008).
Sulfonation Mechanisms
Wit, Woldhuis, and Cerfontain (2010) analyzed the sulfonation of methyl phenyl sulfate and phenyl methanesulfonate with concentrated sulfuric acid. Their work provided insights into the intermediacy of phenyl hydrogen sulfates and the effects of different substituents on sulfonation rates (Wit, Woldhuis, & Cerfontain, 2010).
Self-Assembly in Metal-Organic Frameworks
Research by Shankar et al. (2011) involved the use of diethyltin(methoxy)methanesulfonate in the synthesis and characterization of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. This highlights its application in the creation of novel metal-organic frameworks (Shankar et al., 2011).
Protonation Studies in Sulfuric Acid
Koeberg-Telder, Lambrechts, and Cerfontain (2010) conducted a study on the protonation of phenyl methanesulfonate in concentrated sulfuric acid. Their research, using 13C NMR spectroscopy, provided valuable data on the behavior of such compounds in highly acidic environments (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Electrophilic Substitution Reactions
A study by Ansink and Cerfontain (2010) explored the reactions of sulfur trioxide with benzene derivatives containing oxy substituents, including 4-(trifluoromethoxy)phenyl methanesulfonate. This work adds to our understanding of electrophilic substitution reactions in organic chemistry (Ansink & Cerfontain, 2010).
Application in Lithium-Ion Batteries
Lin et al. (2019) investigated the use of phenyl methanesulfonate as an electrolyte additive to improve the performance of lithium-ion batteries at low temperatures. This research demonstrates the compound's potential in enhancing the efficiency and durability of energy storage devices (Lin et al., 2019).
Mécanisme D'action
While the mechanism of action for “4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate” is not explicitly mentioned, similar compounds like 4-Methoxyamphetamine have been studied. 4-Methoxyamphetamine is a seratogenic drug of the amphetamine class. The drug acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .
Safety and Hazards
Orientations Futures
The future directions for similar compounds have been suggested. For example, a new hybrid compound of chalcone-salicylate has been synthesized and its potency against breast cancer was explored through molecular docking and MD simulation . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Propriétés
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5S/c1-21-15-10-6-14(7-11-15)17(18)12-5-13-3-8-16(9-4-13)22-23(2,19)20/h3-12H,1-2H3/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPPMLLDRWMDSP-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)



![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)



